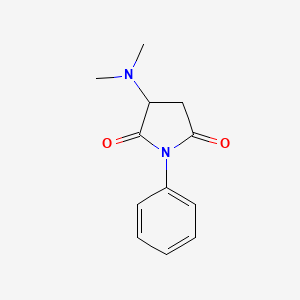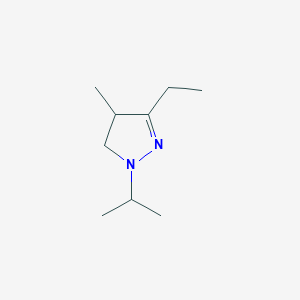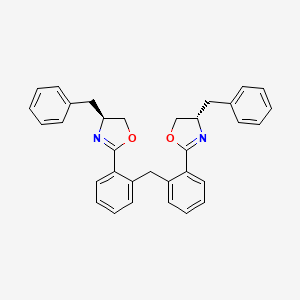
bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane: is a complex organic compound characterized by its unique structure, which includes two oxazoline rings attached to a central benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane typically involves the reaction of 4-benzyl-4,5-dihydrooxazole with a suitable benzyl halide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazoline rings in the compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Bis(indolyl)methanes: These compounds have two indole rings attached to a central methylene group and are known for their anticancer properties.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in coordination chemistry and as ligands in catalysis.
Uniqueness: Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane is unique due to its oxazoline rings, which provide distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C33H30N2O2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[2-[[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H30N2O2/c1-3-11-24(12-4-1)19-28-22-36-32(34-28)30-17-9-7-15-26(30)21-27-16-8-10-18-31(27)33-35-29(23-37-33)20-25-13-5-2-6-14-25/h1-18,28-29H,19-23H2/t28-,29-/m0/s1 |
Clé InChI |
JFFHLGHXCZPOEX-VMPREFPWSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC=C2CC3=CC=CC=C3C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2CC3=CC=CC=C3C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
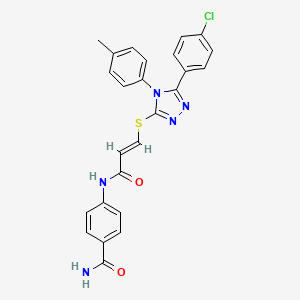
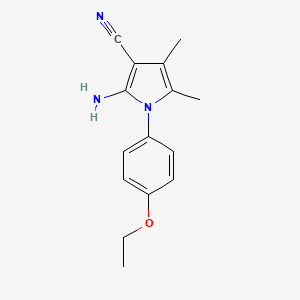
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
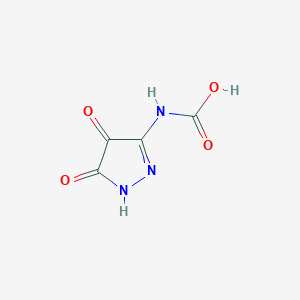
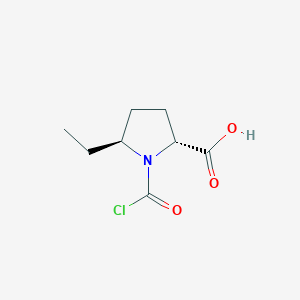
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

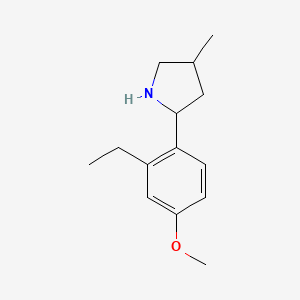
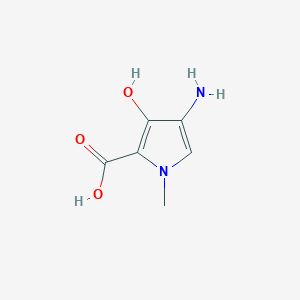
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
